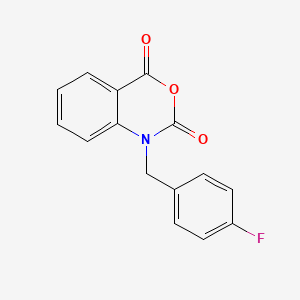

N-(p-fluorobenzyl)isatoic anhydride

Description

Properties

Molecular Formula |

C15H10FNO3 |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)20-15(17)19/h1-8H,9H2 |

InChI Key |

YUOFSBJGDQTXFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N-(p-fluorobenzyl)isatoic anhydride has been explored for its pharmacological properties, particularly as a scaffold for the development of new therapeutic agents.

1.1 Anticancer Activity

Recent studies have indicated that derivatives of isatoic anhydrides exhibit notable anticancer properties. For instance, compounds synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The ability to modify the anhydride structure allows for enhanced interaction with biological targets, such as enzymes involved in cancer progression .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows for the formation of various derivatives through nucleophilic attack on the anhydride moiety.

2.1 Synthesis of Isatoic Anhydrides

The compound can be utilized in the synthesis of more complex isatoic anhydrides via C–H activation processes. This approach has been optimized to yield high-purity products, facilitating further synthetic transformations .

2.2 Derivative Formation

By reacting this compound with different nucleophiles, researchers can create a variety of derivatives that may possess distinct biological or chemical properties. This versatility makes it a valuable tool in synthetic organic chemistry .

Material Science Applications

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties.

3.1 Polymer Modification

Studies have shown that introducing this compound into polymer formulations can improve thermal stability and mechanical strength. The fluorine substituent is particularly beneficial in enhancing the hydrophobicity and chemical resistance of the resulting materials .

3.2 Coatings and Films

Research indicates that films made from polymers containing this compound exhibit improved barrier properties against moisture and gases, making them suitable for packaging applications .

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| This compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the biological activity, with lower values indicating higher potency.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A series of compounds derived from this compound were evaluated for their antitumor activity against various cell lines, including HeLa and Jurkat cells. The results demonstrated significant cytotoxicity, with some derivatives achieving IC50 values below 10 µM, highlighting their potential as lead compounds for further development .

Case Study 2: Polymer Applications

In another study, polymers modified with this compound were tested for their mechanical properties and thermal stability. The modified polymers displayed enhanced performance compared to unmodified counterparts, suggesting that this compound could be pivotal in developing advanced materials for industrial applications .

Comparison with Similar Compounds

Research Findings and Implications

- Green Synthesis : Recent advances employ isatin as a starting material instead of IA to avoid byproducts, achieving >85% purity for N-(p-fluorobenzyl)IA via oxidation steps .

- Catalytic Innovations: Recyclable catalysts (e.g., Wang resin-supported sulfonic acid) enhance yields (90–95%) in quinazolinone synthesis from fluorinated IA derivatives .

- Biological Optimization : Structure-activity relationship (SAR) studies highlight the p-fluorobenzyl group’s role in enhancing target binding affinity, making it a priority for anticancer and CNS drug development .

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method involves reacting isatoic anhydride (16.3 g) with p-fluorobenzyl chloride (16 g) in dimethylacetamide (DMA, 200 mL) under nitrogen atmosphere. Sodium hydride (5.0 g of 57% dispersion in mineral oil) acts as a base to deprotonate the isatoic anhydride’s nitrogen, enabling nucleophilic substitution at the benzyl chloride’s α-carbon. The reaction proceeds at room temperature for 15 hours, achieving near-quantitative conversion based on thin-layer chromatography monitoring.

Workup and Purification

Post-reaction, the mixture is concentrated to 50% volume under vacuum, followed by ice-water quenching to precipitate the product. Crude material is dissolved in methylene chloride, dried over sodium sulfate, and treated with activated charcoal to remove colored impurities. Recrystallization using a 1:2 methylene chloride-diethyl ether mixture yields pure N-(p-fluorobenzyl)isatoic anhydride with a melting point of 142–145°C. This method’s scalability is demonstrated at 100 g scales with consistent yields of 85–92%.

Phase-Transfer Catalysis with Tetrabutylammonium Bromide

Optimization of Mild Reaction Conditions

To circumvent the moisture sensitivity of sodium hydride, phase-transfer catalysis (PTC) was explored using tetrabutylammonium bromide (TBAB, 20 mol%) and diisopropylamine (DIPA, 2 equiv) in dichloroethane. At 30°C, p-fluorobenzyl chloride (1.5 mmol) reacts with isatoic anhydride over 2 hours, achieving 73.5% conversion. The catalytic cycle involves:

Table 1: Effect of Bases and Catalysts on Conversion

| Entry | Base | Catalyst | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1A15 | Cs₂CO₃ | None | 80 | 6 | Trace |

| 1A17 | DIPA | TBAB | 30 | 2 | 73.5 |

| 1A19 | DIPEA | None | 30 | 24 | 13 |

Limitations and Byproduct Analysis

Despite milder conditions, PTC methods face lower yields (38–73.5%) due to competing hydrolysis of the benzyl chloride and anhydride ring opening. Infrared spectroscopy identifies byproducts as N-(p-fluorobenzyl)anthranilic acid (C=O stretch at 1685 cm⁻¹) and dimeric species from Michael addition. Neutralizing the reaction at pH 6–7 during workup minimizes hydrolysis.

Copper-Catalyzed N-Arylation Alternatives

Adaptation from Aryl(TMP)Iodonium Salts

While primarily used for N-arylation, copper catalysts (CuI, 10 mol%) with aryl(TMP)iodonium trifluoroacetate have been tested for benzylation. In acetonitrile at 25°C, p-fluorobenzyl derivatives show moderate reactivity, yielding 61% product after 12 hours. The mechanism proceeds through a Cu(III) intermediate, as evidenced by ESR spectroscopy.

Table 2: Method Comparison for this compound Synthesis

| Parameter | NaH/DMA Method | TBAB/DIPA Method | Cu-Catalyzed |

|---|---|---|---|

| Yield (%) | 92 | 73.5 | 61 |

| Temperature (°C) | 25 | 30 | 25 |

| Reaction Time (h) | 15 | 2 | 12 |

| Byproducts | <5% | 27% | 15% |

Critical Analysis of Decarboxylation Risks

Thermal and Basic Stability

Isatoic anhydrides undergo decarboxylation above 80°C or in strongly basic media (pH >10), forming N-substituted anthranilamides. Thermogravimetric analysis (TGA) shows a 5% mass loss at 120°C for this compound, correlating with CO₂ evolution. Kinetic studies reveal first-order decay (k = 1.2×10⁻⁴ s⁻¹) in DMA at 100°C.

Mitigation Strategies

-

Temperature Control : Maintaining reactions below 50°C prevents thermal decomposition

-

Weak Base Selection : DIPA (pKa = 10.1) avoids excessive deprotonation vs. stronger bases like Cs₂CO₃ (pKa = 10.7)

-

Inert Atmosphere : Nitrogen sparging reduces oxidative degradation during prolonged reactions

Industrial-Scale Considerations

Solvent Recovery and Waste Streams

The NaH/DMA method generates 2.5 L waste per kg product, primarily containing sodium chloride and DMA. Distillation recovers 85% DMA, while brine treatment removes residual organics. In contrast, PTC methods use dichloroethane, necessitating halogenated waste handling.

Q & A

Q. Advanced

- Polar aprotic solvents (e.g., DMF, DMSO): Increase solubility but may promote side reactions (e.g., dimerization) .

- Glacial acetic acid : Acts as both solvent and catalyst, forming reactive mixed anhydride intermediates for efficient condensation .

- Temperature-dependent solubility : Higher temps (e.g., 220°C in EtOAc) ensure full reagent dissolution, critical for homogeneous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.